N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-4-hydroxybenzohydrazide
CAS No.:
Cat. No.: VC16287278
Molecular Formula: C15H12N4O2
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4O2 |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-[(3-amino-2H-isoindol-1-yl)imino]-4-hydroxybenzamide |
| Standard InChI | InChI=1S/C15H12N4O2/c16-13-11-3-1-2-4-12(11)14(17-13)18-19-15(21)9-5-7-10(20)8-6-9/h1-8,17,20H,16H2 |
| Standard InChI Key | BGDICABLYVGUCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=C(C=C3)O)N |
Introduction
Structural and Chemical Characteristics
Core Molecular Architecture
The compound’s structure integrates two critical moieties: a 3-amino-1H-isoindole group and a 4-hydroxybenzohydrazide unit. The isoindole component features a bicyclic aromatic system with an exocyclic amine group at position 3, while the benzohydrazide segment contains a hydrazone linkage (-NH-N=C-) and a para-hydroxyl substituent on the benzene ring . The Z-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding, as evidenced by its -NMR spectra .
The hydroxy group at the para position enhances solubility in polar solvents and facilitates hydrogen-bonding interactions with biological targets. Comparative analysis with its non-hydroxylated analog, N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (, MW 264.29 g/mol), underscores the hydroxyl group’s role in modulating reactivity and bioactivity.
Spectroscopic and Analytical Data
Structural elucidation relies on:
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IR Spectroscopy: A strong absorption band at 1669–1690 cm, corresponding to the carbonyl (C=O) stretch of the hydrazide group .
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-NMR: Singlets at δ 10.11–11.20 ppm (NH-NH hydrazide protons) and δ 8.53–11.97 ppm (NH–N proton of the isoindole moiety) .
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Elemental Analysis: Confirms a carbon-nitrogen-oxygen ratio consistent with the molecular formula.
Synthesis and Optimization
Condensation Reaction Pathway
The synthesis involves a condensation reaction between 3-amino-1H-isoindole and 4-hydroxybenzohydrazide under reflux conditions. Key steps include:
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Activation of the Carboxylic Acid: 4-Hydroxybenzoic acid is treated with thionyl chloride () to form the corresponding acid chloride .
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Hydrazide Formation: The acid chloride reacts with hydrazine hydrate to yield 4-hydroxybenzohydrazide.
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Condensation: 4-Hydroxybenzohydrazide is condensed with 3-amino-1H-isoindole in dichloromethane, catalyzed by acetic acid.
Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography . Yields typically range from 60–75%, depending on solvent systems and reaction time .
Methodological Variations
Alternative routes include using phosphoryl chloride () to cyclize acylhydrazines into 1,3,4-oxadiazoles, though this approach is more relevant to structurally related compounds . Solvent optimization (e.g., toluene vs. dichloroethane) and temperature control are critical for minimizing byproducts .
Biological Activity and Mechanisms
Antimicrobial Properties
While direct evidence is limited, structurally analogous hydrazides exhibit moderate activity against Mycobacterium tuberculosis (MIC: 8–32 µg/mL) and Gram-positive bacteria . The hydroxy group’s electron-donating effects may enhance membrane permeability .
Challenges and Future Directions
Limitations in Current Knowledge
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Solubility Data: Aqueous solubility remains uncharacterized, complicating formulation studies.
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In Vivo Efficacy: No pharmacokinetic or toxicity profiles are available.
Recommended Studies
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.
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Mechanistic Elucidation: Target identification via proteomics or molecular docking simulations.
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